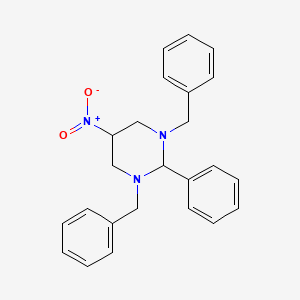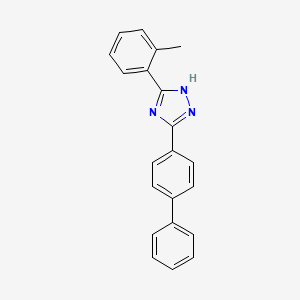
2-Bromo-6-methylphenanthridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methylphenanthridine hydrochloride is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure. The bromine and methyl groups attached to the phenanthridine core confer unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylphenanthridine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylphenanthridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The bromination reaction is usually conducted under reflux conditions to ensure complete substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methylphenanthridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the phenanthridine core or the substituents.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenanthridine derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or reduced phenanthridines, respectively.
Aplicaciones Científicas De Investigación
2-Bromo-6-methylphenanthridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methylphenanthridine hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-methoxynaphthalene
- 6-Bromo-2-methylquinoline
Comparison
2-Bromo-6-methylphenanthridine hydrochloride is unique due to its phenanthridine core, which provides a rigid, planar structure that can interact with biological targets differently compared to other similar compounds. The presence of both bromine and methyl groups further distinguishes it by enhancing its reactivity and binding affinity in various chemical and biological contexts.
Propiedades
Número CAS |
65780-02-1 |
|---|---|
Fórmula molecular |
C14H11BrClN |
Peso molecular |
308.60 g/mol |
Nombre IUPAC |
2-bromo-6-methylphenanthridine;hydrochloride |
InChI |
InChI=1S/C14H10BrN.ClH/c1-9-11-4-2-3-5-12(11)13-8-10(15)6-7-14(13)16-9;/h2-8H,1H3;1H |
Clave InChI |
JOKPRACYFPEKOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)Br)C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


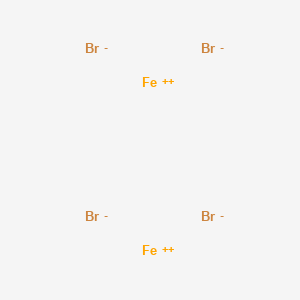
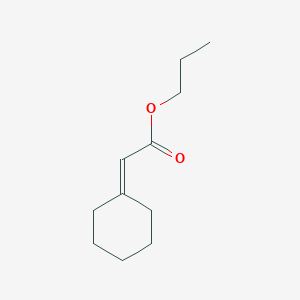
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
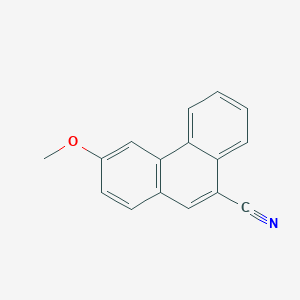
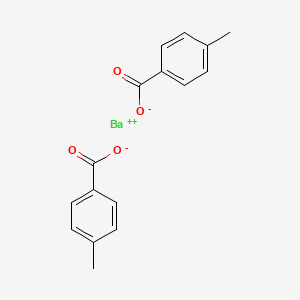
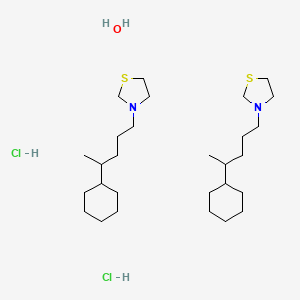
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
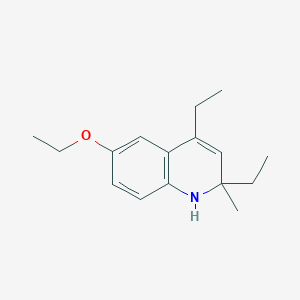
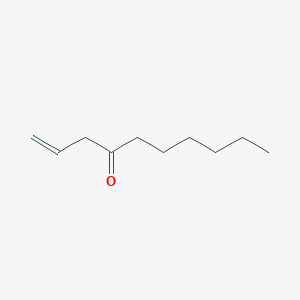
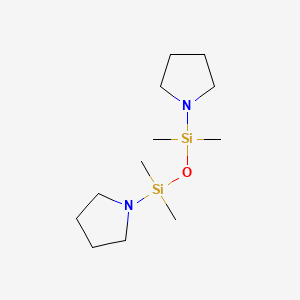

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
